molecular formula C18H23F3N2OS B10870262 N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

Katalognummer: B10870262
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: ZIWXUWHLXUCWJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is a complex organic compound with the molecular formula C₁₈H₂₃F₃N₂OS. This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a carbothioamide group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbothioamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbothioamide group may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclopentyl-4-hydroxy-4-phenylpiperidine-1-carbothioamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-cyclopentyl-4-hydroxy-4-[3-(methyl)phenyl]piperidine-1-carbothioamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .

Eigenschaften

Molekularformel

C18H23F3N2OS

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)14-5-3-4-13(12-14)17(24)8-10-23(11-9-17)16(25)22-15-6-1-2-7-15/h3-5,12,15,24H,1-2,6-11H2,(H,22,25)

InChI-Schlüssel

ZIWXUWHLXUCWJS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC(=S)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.